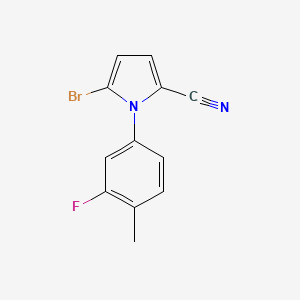

5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile

説明

特性

IUPAC Name |

5-bromo-1-(3-fluoro-4-methylphenyl)pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2/c1-8-2-3-9(6-11(8)14)16-10(7-15)4-5-12(16)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBLFIRBBNLSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC=C2Br)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered interest for its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, is believed to interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis and Structural Characteristics

The synthesis of 5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile typically involves multi-step reactions that may include bromination and carbonitrilation processes. The specific synthetic routes can significantly influence the yield and purity of the final product. For example, methods utilizing palladium-catalyzed reactions have been reported to enhance the efficiency of synthesis while minimizing waste generation .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of the bromine and fluorine atoms plays a crucial role in modulating the compound's binding affinity and specificity. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, which could lead to significant biological effects.

Biological Activity Studies

Research has demonstrated that pyrrole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following table summarizes key findings from various studies on related compounds, highlighting their biological activities:

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | < 0.016 | |

| Compound B | Anti-TB | < 0.016 | |

| Compound C | Enzyme Inhibition | 26 | |

| Compound D | Antimicrobial | 49.85 |

Case Studies

- Antitubercular Activity : A study focused on pyrrole derivatives found that compounds with similar structures to 5-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carbonitrile exhibited potent anti-tuberculosis activity, particularly against drug-resistant strains. The mechanism involved targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis .

- Anticancer Properties : Another research effort evaluated various pyrrole derivatives for their anticancer potential. Compounds were screened against multiple cancer cell lines, revealing significant growth inhibition in certain derivatives with structural similarities to the target compound .

- Enzyme Interaction Studies : Molecular docking studies indicated that pyrrole derivatives could effectively bind to ATP-binding domains of growth factor receptors, suggesting potential as tyrosine kinase inhibitors. This interaction could be pivotal for developing new therapeutic agents against cancer .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Aryl Groups

The substituent position and halogen type significantly impact electronic and steric properties. For example:

- 5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile (CAS: 1357350-60-7) differs by having a 2-chloro-4-methylphenyl group instead of 3-fluoro-4-methylphenyl.

- In 5-Bromo-1-(4-methylphenyl)pentan-1-one (Yield: 57%), the absence of fluorine and the ketone backbone reduce polarity compared to the pyrrole-carbonitrile system, affecting solubility and interaction with biological targets .

Table 1: Substituent Comparison

Spectroscopic and Physical Properties

- 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) exhibits IR peaks at 2,204 cm⁻¹ (C≡N) and 3,317 cm⁻¹ (O–H), with a melting point of 223–227°C . The nitrile stretching frequency is consistent across carbonitrile derivatives, though aryl substituents modulate absorption intensities.

- The trifluoromethyl group in 3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carbonitrile (MW: 283.05 g/mol) drastically lowers basicity compared to the target compound’s fluoro-methylphenyl group, impacting solubility and metabolic stability .

Table 2: Spectroscopic Data Comparison

Q & A

Q. How do crystal packing interactions influence its solid-state properties?

- Answer : Single-crystal X-ray diffraction (298 K, R factor = 0.042) reveals π-π stacking between pyrrole and fluorophenyl rings (3.5 Å spacing) and hydrogen bonding via –CN groups. These interactions correlate with melting point (223–227°C) and hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。